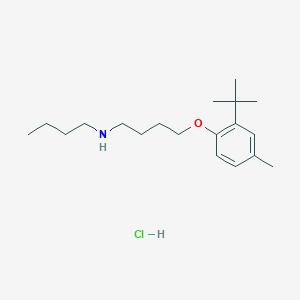![molecular formula C20H23FN2O6 B5136892 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt) is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMPD and is a derivative of the well-known antipsychotic drug, clozapine. FMPD has been found to possess a unique pharmacological profile with potential applications in the treatment of various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of FMPD is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. FMPD has been found to exhibit a high affinity for dopamine D4 receptors, which are believed to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
FMPD has been found to exhibit various biochemical and physiological effects. In animal studies, FMPD has been found to increase dopamine and serotonin levels in the brain. Additionally, FMPD has been found to exhibit antioxidant properties and may have a protective effect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the primary advantages of FMPD in lab experiments is its unique pharmacological profile. FMPD has been found to possess antipsychotic properties similar to clozapine but with fewer side effects. Additionally, FMPD has been found to exhibit potential antidepressant and anxiolytic effects. However, the limitations of FMPD include its relatively new status as a compound, which means that there is limited information available about its long-term effects.
将来の方向性
There are numerous potential future directions for research on FMPD. One potential area of research is in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to fully understand the mechanism of action of FMPD and its potential long-term effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for FMPD.
合成法
The synthesis of FMPD involves a multi-step process starting with the reaction of 4-fluoroaniline and 4-hydroxy-2-methoxybenzaldehyde to form a Schiff base. This Schiff base is then reduced using sodium borohydride to yield the corresponding amine. The amine is subsequently reacted with ethanedioic acid to form the ethanedioate 4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt) of FMPD.
科学的研究の応用
FMPD has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of schizophrenia treatment. FMPD has been found to possess antipsychotic properties similar to those of clozapine but with fewer side effects. Additionally, FMPD has been found to exhibit potential antidepressant and anxiolytic effects.
特性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2.C2H2O4/c1-23-18-12-14(2-7-17(18)22)13-20-8-10-21(11-9-20)16-5-3-15(19)4-6-16;3-1(4)2(5)6/h2-7,12,22H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBOOQFVUKIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)



![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)


![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
